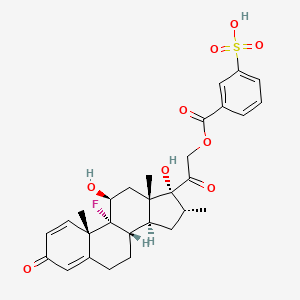

Dexamethasone-21-sulfobenzoate

Description

Overview of Dexamethasone (B1670325) Derivatives in Pharmaceutical Research

Dexamethasone is a potent synthetic glucocorticoid with a wide spectrum of pharmacological activities, including anti-inflammatory and immunosuppressive effects. nih.gov Its chemical structure features a fluorine atom, which significantly enhances its potency compared to other corticosteroids like prednisolone (B192156) and cortisone. nih.gov However, the clinical utility of dexamethasone can be hampered by issues such as low water solubility and the potential for systemic side effects with long-term use. nih.govnih.gov

To address these limitations, pharmaceutical research has focused on developing dexamethasone derivatives. nih.gov These are new molecules created by chemically modifying the parent dexamethasone structure. A primary strategy involves esterification at the C21-hydroxyl group to create derivatives with altered physicochemical properties. frontiersin.org For example, conjugation with fatty acids or aromatic acids can lead to self-assembling hydrogels for sustained drug delivery. frontiersin.org Other approaches include creating conjugates with polymers like polyethylene (B3416737) glycol (PEG) or developing hydrogen sulfide (B99878) (H2S)-releasing derivatives to potentially add complementary therapeutic effects or reduce side effects. nih.govmdpi.com These modifications aim to improve solubility, stability, and pharmacokinetic profiles, or to enable targeted drug delivery, thereby enhancing the therapeutic index of the parent compound. nih.gov

Rationale for the Development and Investigation of Dexamethasone-21-sulfobenzoate

The development of this compound, also known as dexamethasone m-sulfobenzoate, is rooted in the need to overcome the poor water solubility of dexamethasone. nih.gov Dexamethasone itself is a lipophilic substance, a characteristic that can limit its formulation options, particularly for aqueous solutions intended for intravenous or ophthalmic use. nih.gov

By esterifying the 21-hydroxyl group of dexamethasone with m-sulfobenzoic acid, a highly water-soluble derivative is created, especially in its sodium salt form, this compound sodium. simsonpharma.comgoogle.com This increased water solubility facilitates the preparation of aqueous formulations. innovareacademics.in The investigation into this specific derivative is driven by the hypothesis that as a prodrug, it would be converted in the body to the active dexamethasone, but its unique chemical structure would confer a distinct pharmacokinetic profile compared to other soluble dexamethasone prodrugs, such as dexamethasone phosphate (B84403). nih.gov Early patent literature also suggested that sulfobenzoate esters of corticosteroids were well-tolerated and particularly suitable for in-situ applications, such as in ophthalmology. google.com

Significance of Prodrug Strategies in Glucocorticoid Pharmacology

Glucocorticoids are a cornerstone in treating a wide array of inflammatory and autoimmune diseases. nih.gov However, their therapeutic benefits are often accompanied by a risk of severe side effects, especially with chronic systemic administration. nih.govnih.gov Prodrug strategies represent a highly effective and versatile approach to mitigate these challenges. mdpi.com

A prodrug is a pharmacologically inactive or minimally active compound that is converted into the active parent drug within the body through enzymatic or chemical processes. mdpi.comoccams.com This approach offers several key advantages in glucocorticoid pharmacology:

Improved Solubility: As seen with this compound and other compounds like methylprednisolone (B1676475) hemisuccinate, creating water-soluble ester prodrugs allows for the formulation of intravenous injections. innovareacademics.inoccams.com

Enhanced Permeability and Absorption: Prodrugs can be designed to utilize specific biological transporters, such as peptide transporters, to bypass efflux pumps like P-glycoprotein that can limit drug absorption. nih.gov

Site-Specific Delivery: A prodrug can be engineered to be activated by enzymes that are predominantly located in a specific target tissue (e.g., the colon or lungs), thereby concentrating the active drug at the site of action and reducing systemic exposure. innovareacademics.inoccams.com

Improved Stability and Modified Release: Chemical modification can protect the parent drug from premature degradation and control its release rate, potentially extending its duration of action. nih.gov

The successful application of prodrug design has led to significant advancements in drug optimization, with approximately 13% of drugs approved by the U.S. Food and Drug Administration (FDA) between 2012 and 2022 being prodrugs. mdpi.com

Current State of Academic Research on this compound

Academic research on this compound is specific and has elucidated key aspects of its chemical and biological behavior. The compound is identified by CAS Number 16978-57-7 and is a derivative of dexamethasone. simsonpharma.com

A pivotal study compared the pharmacokinetics and pharmacodynamics of this compound sodium (DS) with the more commonly used prodrug, dexamethasone phosphate (DP). nih.gov The research found that DS is slowly and incompletely converted into the active dexamethasone. nih.govresearchgate.net Key pharmacokinetic findings from this study are summarized below.

| Parameter | This compound (DS) | Dexamethasone Phosphate (DP) |

|---|---|---|

| Conversion to Dexamethasone | ~25% | Efficiently hydrolyzed |

| Half-life of Prodrug (intravenous) | 5.4 hours | < 5 minutes |

| Mean Residence Time of Dexamethasone (intravenous) | 10.4 - 11.6 hours | 6.1 hours |

This slow and limited conversion resulted in a longer mean residence time for the active drug but also a diminished pharmacodynamic effect (lymphocyte suppression) compared to an equivalent dose from DP. nih.gov

In another area of research, the topical effects of dexamethasone-21-sodium-m-sulfobenzoate on skin lipids were investigated. A study involving twice-daily application over 26 days found that while the total amount of skin surface lipids was unchanged, the prodrug induced a significant increase in free fatty acids at the expense of triglycerides. nih.gov

Furthermore, an analytical method combining high-performance liquid chromatography (HPLC) with radioimmunoassay (RIA) was developed for the simultaneous and selective determination of both the prodrug and the active dexamethasone in biological fluids like plasma. nih.gov This method is sensitive enough to quantify concentrations as low as 0.7 ng/mL for the prodrug and 0.3 ng/mL for dexamethasone. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C29H33FO9S |

| Molecular Weight | 576.63 g/mol |

| CAS Number | 16978-57-7 |

| Synonyms | Dexamethasone m-sulfobenzoate, 21-(3-Sulfobenzoyl)dexamethasone |

Compound Name Reference Table

| Compound Name |

|---|

| Adipic acid |

| Betamethasone |

| Calcipotriol |

| Chloramphenicol |

| Clindamycin |

| Cortisone |

| Cyclophosphamide |

| Dexamethasone |

| This compound |

| This compound sodium |

| Dexamethasone phosphate |

| Dexamethasone sodium phosphate |

| Etiprednol dicloacetate |

| Etoposide phosphate |

| Glutaric acid |

| Hydrocortisone |

| Ifosfamide |

| Loteprednol etabonate |

| Methylprednisolone |

| Methylprednisolone hemisuccinate |

| Mitomycin C phosphate |

| Naproxen |

| Phthalic acid |

| Prednisolone |

| Prednisolone sodium phosphate |

| Succinic acid |

| Tazarotenic acid |

| Theophylline |

| Triamcinolone acetonide |

Structure

2D Structure

3D Structure

Properties

CAS No. |

16978-57-7 |

|---|---|

Molecular Formula |

C29H33FO9S |

Molecular Weight |

576.6 g/mol |

IUPAC Name |

3-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid |

InChI |

InChI=1S/C29H33FO9S/c1-16-11-22-21-8-7-18-13-19(31)9-10-26(18,2)28(21,30)23(32)14-27(22,3)29(16,35)24(33)15-39-25(34)17-5-4-6-20(12-17)40(36,37)38/h4-6,9-10,12-13,16,21-23,32,35H,7-8,11,14-15H2,1-3H3,(H,36,37,38)/t16-,21+,22+,23+,26+,27+,28+,29+/m1/s1 |

InChI Key |

TWQWRHIQRAZHPR-XNXCGYEVSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C |

Other CAS No. |

16978-57-7 |

Synonyms |

DDS-21 dexamethasone-21-sulfobenzoate dexamethasone-21-sulfobenzoate, sodium salt dexamethasone-21-sulfobenzoate, sodium salt, (11beta,16beta)-isome |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Synthetic Pathways for Dexamethasone-21-sulfobenzoate Elucidation

The primary synthetic route to this compound involves the targeted modification of the C-21 hydroxyl group of dexamethasone (B1670325). This site is ideal for chemical conjugation as it is the most sterically available and reactive hydroxyl group, and its modification does not typically hinder the core anti-inflammatory activity of the molecule. semanticscholar.org

The core reaction in the synthesis of this compound is the esterification of the primary hydroxyl group at the C-21 position of the dexamethasone molecule. msdvetmanual.comijdvl.com This is a common strategy for producing corticosteroid prodrugs. The reaction involves creating an ester linkage between the C-21 hydroxyl group of dexamethasone and the carboxylic acid function of a sulfobenzoate molecule, specifically m-sulfobenzoic acid or its derivatives. simsonpharma.comdrugbank.com

This esterification can be achieved through various chemical methods. One common approach is Steglich esterification, which utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org For instance, in a related synthesis, monomethyl fumarate (B1241708) was conjugated to the C-21 position of dexamethasone by reacting it in dry dimethylformamide (DMF), followed by heating to drive the reaction. nih.gov This general principle of activating a carboxylic acid and reacting it with the C-21 alcohol of dexamethasone is central to the synthesis. The ester bond formed is designed to be susceptible to chemical or enzymatic hydrolysis in vivo, releasing the active dexamethasone. semanticscholar.org

The sulfobenzoate moiety is crucial for defining the physicochemical properties of the final product. Esterification of a corticosteroid with a diacid, such as one containing a sulfonic acid group, can yield a hydrosoluble ester. msdvetmanual.com The sulfonate group (SO₃⁻) is highly polar and ionizable, which significantly increases the water solubility of the otherwise lipophilic dexamethasone. vulcanchem.com This is a key objective in creating injectable formulations. For example, sodium 3-carboxy-5-sulfobenzoate is described as a key intermediate for synthesizing water-soluble corticosteroid prodrugs like Prednisolone (B192156) metasulfobenzoate sodium. vulcanchem.com The enhanced solubility is attributed to the sulfonate group, which can form salts (e.g., Dexamethasone metasulfobenzoate sodium) and improve bioavailability for certain administration routes. vulcanchem.comsmolecule.comsimsonpharma.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical to ensure a high yield and purity of this compound. smolecule.com Key parameters for optimization include the choice of solvent, temperature, reaction time, and the specific coupling agents and catalysts used.

For similar esterification reactions of dexamethasone, solvents like dry dimethylformamide (DMF) have been used. nih.gov The reaction temperature may be varied; some reactions start at 0°C and are then heated (e.g., to 40°C) for an extended period to ensure completion. nih.gov The purification of the final product is also a critical step, often involving techniques like recrystallization from solvents such as aqueous ethanol (B145695) or chromatographic methods to achieve high purity (e.g., ≥95%). vulcanchem.com The table below outlines typical variables in corticosteroid esterification that require optimization.

| Parameter | Variable | Purpose of Optimization |

| Solvent | Aprotic polar solvents (e.g., DMF, Dichloromethane) | To dissolve reactants and facilitate the reaction. |

| Temperature | 0°C to elevated temperatures (e.g., 40-60°C) | To control reaction rate and minimize side reactions. |

| Catalyst | DMAP, acids | To increase the rate of esterification. |

| Coupling Agent | DCC, EDC | To activate the carboxylic acid for reaction with the alcohol. |

| Reaction Time | 1 to 24 hours | To ensure the reaction proceeds to completion for maximum yield. |

| Purification | Recrystallization, Chromatography | To remove unreacted starting materials, byproducts, and achieve high product purity. |

Characterization of Synthetic Intermediates and Byproducts

The synthesis of this compound can result in various intermediates and byproducts that must be identified and separated. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for monitoring the reaction progress and characterizing the final product and any impurities. nih.govresearchgate.net A combined HPLC/radioimmunoassay (RIA) procedure has been developed for the simultaneous determination of dexamethasone and its prodrug, this compound sodium, in biological fluids. nih.gov

Potential byproducts and related substances that may arise during synthesis or as impurities are listed below.

| Compound Name | Molecular Formula | Role/Significance |

| 21-Dehydro Dexamethasone | C₂₂H₂₇FO₅ | A potential impurity formed by oxidation of the C-21 alcohol. synzeal.com |

| Dexamethasone | C₂₂H₂₉FO₅ | Unreacted starting material. synzeal.com |

| 21-Hemiacetal Dexamethasone | C₂₃H₃₁FO₆ | A potential intermediate or side-product. simsonpharma.com |

| Dexamethasone Tetrahedral Lactone | C₂₂H₂₇FO₄ | A potential impurity. simsonpharma.comsimsonpharma.com |

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry applications for this compound synthesis are not widely documented, the principles of green chemistry are increasingly applied to the broader field of steroid synthesis. ingentaconnect.comresearchgate.net These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Key green chemistry strategies applicable to steroid synthesis include:

Catalysis : The use of heterogeneous catalysts that can be easily recovered and reused, reducing waste. researchgate.netiaea.org

Alternative Solvents : Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or even performing reactions in water. ingentaconnect.com

Microwave Technology : Employing microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netiaea.org

Biotransformation : Using microorganisms or isolated enzymes to perform highly selective reactions, such as hydroxylations, under mild conditions. bohrium.com This can reduce the need for protecting groups and hazardous reagents. bohrium.com

These methodologies represent potential avenues for developing more sustainable and environmentally friendly synthetic routes for this compound. researchgate.net

Development of Analogues and Prodrug Variants of this compound

This compound is one of many prodrugs developed by modifying the C-21 hydroxyl group of dexamethasone. semanticscholar.org The goal of creating these analogues is often to alter pharmacokinetic properties like solubility, lipophilicity, and duration of action. msdvetmanual.comnih.gov

Several other C-21 ester and ether prodrugs of dexamethasone have been synthesized and studied, demonstrating the versatility of this approach.

| Dexamethasone Analogue/Prodrug | Linkage at C-21 | Key Feature/Purpose | Reference(s) |

| Dexamethasone Phosphate (B84403) | Phosphate Ester | High water solubility for intravenous injection. msdvetmanual.comsimsonpharma.com | |

| Dexamethasone 21-Sulfate | Sulfate (B86663) Ester | Designed as a colon-specific prodrug. nih.gov | |

| Dexamethasone Pivalate | Pivalate Ester | A lipophilic ester designed to modify pharmacokinetic properties. | |

| Dexamethasone Palmitate | Palmitate Ester | A lipophilic prodrug for sustained delivery. medchemexpress.com | |

| Dexamethasone-Monomethyl Fumarate | Fumarate Ester | A conjugate designed to deliver two different therapeutic agents. nih.gov |

Molecular and Cellular Pharmacodynamics of Dexamethasone 21 Sulfobenzoate

Glucocorticoid Receptor Binding and Activation Kinetics

Dexamethasone-21-sulfobenzoate is functionally related to dexamethasone (B1670325), which acts as a potent agonist of the glucocorticoid receptor (GR). nih.govresearchgate.netebi.ac.uk The primary mechanism of action for dexamethasone, and consequently for its prodrug after conversion, involves binding to this intracellular receptor. patsnap.compatsnap.com Dexamethasone, being lipophilic, readily diffuses across the cell membrane into the cytoplasm. patsnap.compatsnap.commdpi.com

In the cytoplasm, dexamethasone binds to the glucocorticoid receptor, which is part of a complex with chaperone proteins. patsnap.com This binding event induces a conformational change in the GR, leading to the dissociation of the chaperones. patsnap.com The activated ligand-receptor complex then translocates into the nucleus. patsnap.compatsnap.com Once in the nucleus, the dexamethasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. patsnap.compatsnap.comnih.gov The structure of dexamethasone is very similar to the endogenous glucocorticoid cortisol, allowing it to bind effectively to the glucocorticoid receptor. rcsb.org

Intracellular Signaling Pathways Modulated by Activated Dexamethasone

Upon activation by dexamethasone, the glucocorticoid receptor modulates numerous intracellular signaling pathways, primarily leading to anti-inflammatory and immunosuppressive effects. cymitquimica.compatsnap.com The activated GR complex interferes with key signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/AKT pathways. patsnap.comarvojournals.org

NF-κB Pathway: Dexamethasone is a well-established inhibitor of the pro-inflammatory NF-κB signaling pathway. nih.govpatsnap.com By suppressing NF-κB activity, dexamethasone reduces the expression of numerous pro-inflammatory cytokines and chemokines. patsnap.compatsnap.com

MAPK Pathway: The influence of dexamethasone on the MAPK pathways (including ERK, p38, and JNK) is complex and can be cell-type specific. In human lens epithelial cells, glucocorticoid treatment modulates the expression of MAPK regulators. arvojournals.org For instance, dexamethasone treatment can lead to a significant decrease in the expression of phosphorylated p38. arvojournals.org In some contexts, dexamethasone can rapidly stimulate the phosphorylation of MAP kinases like Erk1 and Erk2. researchgate.net

PI3K/AKT Pathway: Dexamethasone has also been shown to modulate the PI3K/AKT signaling pathway. In human lens epithelial cells, dexamethasone treatment resulted in a significant decrease in the expression of phosphorylated AKT. arvojournals.org Conversely, in skeletal muscle cells, dexamethasone can increase IGF-I receptor-associated phosphatidylinositol 3-kinase activity, thereby potentiating some of the effects of IGF-I. nih.gov

Calcium Signaling: In cultured osteoblastic cells, dexamethasone has been observed to modulate intracellular calcium signaling. clinexprheumatol.org It can suppress the increase in intracellular calcium concentration ([Ca2+]i) and reduce the velocity of mechanically induced intracellular calcium waves. clinexprheumatol.org

| Signaling Pathway | Effect of Dexamethasone | Key Mediators | References |

|---|---|---|---|

| NF-κB | Inhibition/Suppression | NF-κB, Pro-inflammatory Cytokines | nih.govpatsnap.com |

| MAPK (p38, ERK, JNK) | Modulation (Cell-type dependent) | p38, Erk1/2 | patsnap.comarvojournals.orgresearchgate.net |

| PI3K/AKT | Modulation (Cell-type dependent) | AKT, PI3-Kinase | arvojournals.orgnih.gov |

| Intracellular Calcium ([Ca2+]i) | Modulation/Suppression | Calcium ions | clinexprheumatol.org |

Gene Expression Regulation in Target Cells Following this compound Hydrolysis

Following its hydrolysis to dexamethasone and subsequent GR activation, the complex directly regulates gene expression. patsnap.compatsnap.com This regulation occurs through two primary genomic mechanisms: transactivation and transrepression. patsnap.com

Transactivation: The dexamethasone-GR complex binds to GREs and upregulates the transcription of anti-inflammatory genes. patsnap.com This leads to the increased synthesis of anti-inflammatory proteins and anti-apoptotic proteins in certain contexts. patsnap.com For example, dexamethasone can activate the expression of genes like IL-10. nih.gov The phosphorylation state of the receptor can enhance this anti-inflammatory gene transcription. patsnap.com

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes. This is often achieved by interfering with other transcription factors, such as NF-κB and AP-1. patsnap.com Dexamethasone downregulates the expression of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). patsnap.com In activated endothelial cells, intracellularly delivered dexamethasone has been shown to down-regulate IL-8 gene expression. aai.org Furthermore, dexamethasone can induce the expression of enzymes involved in its own metabolism, such as CYP3A4, through the activation of the pregnane (B1235032) X receptor (PXR). oup.com

| Gene | Effect of Dexamethasone | Function | References |

|---|---|---|---|

| IL-1, IL-6, TNF-α | Down-regulation (Repression) | Pro-inflammatory Cytokines | patsnap.com |

| IL-8 | Down-regulation (Repression) | Pro-inflammatory Chemokine | aai.org |

| IL-10 | Up-regulation (Activation) | Anti-inflammatory Cytokine | nih.gov |

| CYP3A4 | Up-regulation (Induction) | Drug-metabolizing Enzyme | oup.com |

| rCES2 | Up-regulation (Induction) | Carboxylesterase 2 (in rats) | researchgate.net |

Enzymatic Biotransformation and Hydrolysis Pathways of this compound

As a prodrug, this compound must be hydrolyzed to release the pharmacologically active dexamethasone. pharmgkb.orgnih.govnih.gov This conversion is a critical step in its mechanism of action.

The conversion of dexamethasone prodrugs generally occurs through enzymatic hydrolysis of the ester linkage. inchem.org Dexamethasone esters are known to be hydrolyzed by esterases present in plasma and various tissues. inchem.orgliposomes.ca For instance, dexamethasone palmitate is converted to dexamethasone via esterase metabolism. nih.gov In studies with a different ester, dexamethasone 21-hemisuccinate, rat carboxylesterase 2 (rCES2) was identified as a hydrolase. researchgate.net While the specific enzyme responsible for hydrolyzing the sulfobenzoate ester of this compound is not definitively identified in the available literature, it is highly probable that plasma and tissue esterases are involved in this process. inchem.orgliposomes.ca

The release of dexamethasone from this compound sodium (DS) has been shown to be both slow and incomplete. pharmgkb.org A pharmacokinetic study comparing DS with dexamethasone phosphate (B84403) (DP) found that only about 25% of the administered DS was converted into active dexamethasone. pharmgkb.orgresearchgate.net The hydrolysis half-life for DS was 5.4 hours following intravenous administration and 7.4 hours after intramuscular administration. pharmgkb.orgresearchgate.net This slow conversion results in a longer mean residence time for dexamethasone compared to when it is administered via a more rapidly hydrolyzed prodrug like DP. pharmgkb.org

| Pharmacokinetic Parameter | Value (Intravenous) | Value (Intramuscular) | References |

|---|---|---|---|

| Conversion to Dexamethasone | ~25% | ~25% | pharmgkb.orgresearchgate.net |

| Hydrolysis Half-life of DS | 5.4 hours | 7.4 hours | pharmgkb.orgresearchgate.net |

Cellular Uptake Mechanisms and Intracellular Disposition in in vitro Models

The cellular uptake of this compound is intrinsically linked to its nature as a hydrophilic prodrug. The introduction of a sulfonate group makes the molecule more water-soluble and less lipophilic compared to dexamethasone. cymitquimica.comnih.gov This change is reflected in a significantly lower partition coefficient, which suggests reduced capacity for passive diffusion across lipophilic cell membranes. nih.gov

Therefore, the prodrug itself is not expected to readily enter cells. Instead, the primary mechanism involves extracellular hydrolysis, where enzymes such as plasma esterases cleave the sulfobenzoate group to release dexamethasone. pharmgkb.orginchem.org The liberated dexamethasone, being a lipophilic molecule, can then passively diffuse across the plasma membrane to exert its effects. patsnap.compatsnap.commdpi.com Once inside the cell, its disposition involves binding to the cytoplasmic glucocorticoid receptor, which is the initial step in its signaling cascade. patsnap.compatsnap.com

Effects on Specific Cellular Functions and Biochemical Markers in Pre-clinical Settings

The pharmacodynamic effects of this compound are intrinsically linked to its role as a prodrug, which is converted in the body to the active compound, dexamethasone. nih.govnih.gov Consequently, its impact on cellular functions and biochemical markers in pre-clinical research is primarily a reflection of the well-established actions of dexamethasone. patsnap.com Pre-clinical studies focus on elucidating these effects at a molecular level, revealing how the compound modulates immune responses, gene expression, and various metabolic pathways.

A significant finding in pre-clinical evaluation is that the ester form influences the release and availability of active dexamethasone. A study comparing this compound sodium (DS) with dexamethasone phosphate (DP) found that only about 25% of DS was converted into dexamethasone. nih.gov This slow and incomplete conversion resulted in a longer mean residence time for dexamethasone but also a reduced pharmacological response, such as a less pronounced suppression of lymphocytes, compared to the more readily hydrolyzed dexamethasone phosphate. nih.gov

Modulation of Immune Cells and Inflammatory Markers

As a potent glucocorticoid, the primary effect of dexamethasone is the suppression of inflammation and immune responses. patsnap.comcymitquimica.com This is achieved by binding to glucocorticoid receptors (GRs), which in turn regulate the transcription of numerous genes. patsnap.comnih.gov In pre-clinical models, this manifests as a significant reduction in key inflammatory markers.

Research in a rat model of severe acute pancreatitis demonstrated that dexamethasone treatment significantly lowered serum levels of tumor necrosis factor-alpha (TNF-α), amylase, and endotoxin (B1171834). nih.gov Furthermore, it inhibited the expression of the pro-inflammatory transcription factor NF-κB in the liver and kidneys of these animals. nih.gov The activation of NF-κB is a critical step in the inflammatory cascade, leading to the production of cytokines, chemokines, and adhesion molecules. nih.govnih.gov By inducing the synthesis of NF-κB's inhibitor, IκB, dexamethasone effectively halts this pro-inflammatory signaling. nih.gov

Similarly, a study using a rat model of colitis found that a related compound, Dexamethasone 21-sulfate, effectively delivered the active steroid to the colon, leading to enhanced healing of inflammation compared to systemic dexamethasone. nih.gov This highlights the potential for targeted delivery to improve therapeutic outcomes.

Table 1: Effect of Dexamethasone (Active Metabolite) on Key Inflammatory Markers in Pre-clinical Models

| Biochemical Marker | Model System | Observed Effect | Reference |

| Blood Lymphocytes | Human Volunteers (Clinical) | Suppression (less potent with sulfobenzoate prodrug) | nih.gov |

| TNF-α | Rat Model (Severe Acute Pancreatitis) | Decreased Serum Levels | nih.gov |

| NF-κB | Rat Model (Severe Acute Pancreatitis) | Decreased Expression in Liver & Kidney | nih.gov |

| Endotoxin | Rat Model (Severe Acute Pancreatitis) | Decreased Serum Levels | nih.gov |

| Amylase | Rat Model (Severe Acute Pancreatitis) | Decreased Serum Levels | nih.gov |

| Interleukin-6 (IL-6) | Human Myeloma Cells | Inhibition of Gene Expression | nih.gov |

| Interleukin-10 (IL-10) | General Mechanism | Activation of Gene | nih.gov |

Regulation of Gene Expression

The interaction of the dexamethasone-GR complex with DNA leads to broad changes in the cellular transcriptome. nih.govfrontiersin.org Studies in mouse hypothalamus cells and liver have shown that dexamethasone treatment alters the expression of up to 30% of genes. nih.govfrontiersin.org These changes are dose-dependent, with genes related to inflammation showing high sensitivity, while those involved in glucose metabolism appear less sensitive. frontiersin.org

Key anti-inflammatory genes are upregulated by dexamethasone. Among the most consistently observed are DUSP1 (Dual Specificity Phosphatase 1) and TSC22D3 (which codes for Glucocorticoid-Induced Leucine Zipper, or GILZ), both of which are potent inhibitors of inflammatory signaling pathways. frontiersin.org

Conversely, dexamethasone can induce the expression of genes associated with muscle atrophy in pre-clinical settings. In studies on primary human skeletal muscle cells, dexamethasone significantly upregulated the mRNA expression of the atrophy-related ubiquitin ligases, Muscle RING Finger 1 (MuRF-1) and Muscle Atrophy F-box (MAFbx). mdpi.com These genes are targets of the Foxo transcription factor and are instrumental in protein degradation pathways that lead to muscle breakdown. mdpi.com

Table 2: Pre-clinical Findings on Dexamethasone-Induced Gene Expression

| Gene | Cell/Tissue Model | Observed Effect | Function of Gene Product | Reference |

| MuRF-1 (TRIM63) | Human Skeletal Myotubes | Upregulation | Muscle protein degradation (atrophy) | mdpi.com |

| MAFbx (FBXO32) | Human Skeletal Myotubes | Upregulation | Muscle protein degradation (atrophy) | mdpi.com |

| DUSP1 | Mouse Liver | Upregulation | Anti-inflammatory mediator | frontiersin.org |

| TSC22D3 (GILZ) | Mouse Liver | Upregulation | Anti-inflammatory mediator | frontiersin.org |

| FKBP5 | Mouse Hypothalamus Cells | Upregulation | Glucocorticoid receptor regulation | nih.gov |

| Pro-inflammatory Cytokines (e.g., IL6) | General Mechanism | Downregulation | Pro-inflammatory signaling | patsnap.comnih.gov |

Impact on Metabolic and Hormonal Markers

Glucocorticoids play a central role in regulating metabolism, and pre-clinical studies confirm the effects of dexamethasone on several biochemical markers related to these pathways. In one study, dexamethasone treatment was shown to significantly affect blood urea (B33335) nitrogen (BUN), triglycerides (TG), and glucose (Glu) levels. frontiersin.org

Furthermore, dexamethasone administration impacts the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. In a pre-clinical rat model, oral administration of both dexamethasone and its 21-sulfate prodrug led to a reduction in plasma corticosterone (B1669441) and adrenocorticotropic hormone (ACTH) levels, which is indicative of adrenal suppression. nih.gov This negative feedback on the HPA axis is a hallmark pharmacodynamic effect of exogenous glucocorticoids.

Table 3: Effects of Dexamethasone on Metabolic and Hormonal Markers in Pre-clinical Research

| Biochemical Marker | Model System | Observed Effect | Reference |

| Glucose (Glu) | Mouse Model | Increased Levels | frontiersin.org |

| Triglycerides (TG) | Mouse Model | Increased Levels | frontiersin.org |

| Blood Urea Nitrogen (BUN) | Mouse Model | Increased Levels | frontiersin.org |

| Corticosterone | Rat Model | Decreased Plasma Levels | nih.gov |

| Adrenocorticotropic Hormone (ACTH) | Rat Model | Decreased Plasma Levels | nih.gov |

Pharmacokinetics and Drug Disposition Research in Pre Clinical Models

Absorption and Distribution Studies in Animal Models (e.g., rodent, rabbit)

Studies in rat models have demonstrated the unique absorption and distribution profile of dexamethasone-21-sulfobenzoate, highlighting its design for targeted delivery.

Following oral administration in rats, this compound (DS) is delivered efficiently to the large intestine, with subsequent accumulation of the active drug, dexamethasone (B1670325), at this target site. nih.gov A key finding from these preclinical studies is the minimal systemic exposure to the prodrug itself. After oral administration, the intact this compound was not detectable in the plasma of the rat models. nih.gov This suggests that the prodrug is not absorbed in the upper gastrointestinal tract and travels to the lower intestine intact. The distribution is primarily localized to the gastrointestinal tract, specifically the cecum and colon, where the active drug is released. tandfonline.com

Table 1: In Vivo Distribution and Recovery of Dexamethasone (D) in Rats Following Oral Administration of this compound (DS)

| Parameter | Finding in Rat Model | Source |

|---|---|---|

| Prodrug in Plasma | Not detectable | nih.gov |

| Prodrug in Urine | Very low levels detected | nih.gov |

| Active Drug (D) Site | Accumulates in the large intestine | nih.gov |

| Fecal Recovery of D | Significantly greater than after oral D administration | nih.gov |

| Urinary Recovery of D | Significantly less than after oral D administration | nih.gov |

The sulfobenzoate (sulfate) moiety at the 21-position of the dexamethasone molecule is critical for modulating its distribution profile. This chemical modification dramatically increases the hydrophilicity of the compound. tandfonline.com The introduction of the sulfate (B86663) group was shown to lower the apparent partition coefficient in an octanol/buffer system from 52.5 for the parent dexamethasone to 0.27 for the prodrug. tandfonline.com

This increased water solubility is a key factor in preventing the molecule's absorption through the lipid membranes of the stomach and small intestine. tandfonline.com The design leverages the physiological environment of the gastrointestinal tract; the prodrug remains stable and unabsorbed in the upper intestine, allowing it to be delivered in its intact form specifically to the colon. tandfonline.com There, the active drug is intended to be released by the action of sulfatase enzymes, which are primarily produced by colonic microflora. tandfonline.com

Metabolism and Bioconversion to Dexamethasone in Pre-clinical Systems

The conversion of the this compound prodrug to active dexamethasone is dependent on the enzymatic environment of the specific gastrointestinal segment.

In vitro studies using the contents from different segments of the rat gastrointestinal tract have elucidated the rate and location of the prodrug's conversion. This compound demonstrated high stability when incubated with contents from the proximal and distal small intestine, with minimal hydrolysis observed over 24 hours. tandfonline.com

In stark contrast, when incubated with the cecal contents of rats, the prodrug was readily hydrolyzed to release dexamethasone. The conversion began rapidly, and after 10 hours of incubation, over 80% of the initial prodrug dose was converted into the active dexamethasone. tandfonline.com This confirms that the bioconversion is specific to the lower intestine, where bacterial sulfatases are abundant. Even in a model of colitis, the conversion remained efficient, with hydrolysis reaching approximately 70% of the levels seen in healthy rats. tandfonline.com

Table 2: In Vitro Hydrolysis of this compound in Rat Intestinal Contents

| Intestinal Segment | % Dexamethasone Released (at 10 hours) | Source |

|---|---|---|

| Proximal Small Intestine | Negligible | tandfonline.com |

| Distal Small Intestine | Negligible | tandfonline.com |

| Cecum (Healthy Rats) | > 80% | tandfonline.com |

| Colon | Significant (data not quantified) | tandfonline.com |

The primary and intended metabolite of this compound in the preclinical models is the active glucocorticoid, dexamethasone. The bioconversion process involves the enzymatic cleavage of the sulfate ester bond, releasing dexamethasone and the sulfobenzoate moiety. Studies have focused on quantifying the appearance of dexamethasone, which is responsible for the therapeutic effect. nih.govtandfonline.com As noted, in vitro quantification showed that dexamethasone is produced in high yield, accounting for over 80% of the initial prodrug dose after 10 hours in a simulated colonic environment. tandfonline.com Further studies on the parent dexamethasone molecule in rat liver microsomes have identified subsequent metabolites such as 6-hydroxydexamethasone, but the primary metabolic step for the prodrug in the gut is its conversion to dexamethasone. nih.gov

Excretion Pathways and Mass Balance Studies in Animal Models

The excretion profile of this compound in rat models is consistent with its colon-targeted design. Following oral administration of the prodrug, only very low levels of the intact prodrug are found in the urine. nih.gov This aligns with the finding that the hydrophilic prodrug is not systemically absorbed.

Consequently, the excretion of the liberated dexamethasone shifts from a urinary to a fecal route. Compared to the oral administration of unmodified dexamethasone, administration of the prodrug resulted in a much greater recovery of dexamethasone in the feces and a correspondingly lower recovery in the urine. nih.gov This excretion pattern confirms that the prodrug successfully bypasses upper intestinal absorption and releases the active drug in the colon, after which the unabsorbed portion of the active drug and its metabolites are primarily eliminated via the feces.

Table of Compounds Mentioned

| Compound Name |

|---|

| Dexamethasone |

| This compound |

| This compound sodium |

| 6-hydroxydexamethasone |

| Corticosterone (B1669441) |

Pharmacokinetic Modeling and Simulation for this compound (e.g., compartmental, PBPK)4.4.1. Half-life and Clearance Determinations4.4.2. Bioavailability Assessments in Research Animals

Further research or access to proprietary studies would be necessary to obtain the specific data required to fulfill this request.

Analytical Methodologies for Dexamethasone 21 Sulfobenzoate

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC)

Chromatographic techniques are fundamental for the separation and analysis of Dexamethasone-21-sulfobenzoate and its related compounds from complex matrices. High-Performance Liquid Chromatography (HPLC) is the most prominently reported method, offering robust and reliable separation. nih.govdissolutiontech.comresearchgate.net Reverse-phase (RP-HPLC) is particularly common, utilizing columns such as C18 to effectively separate the analyte. nih.govsielc.com

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC that uses smaller particle size columns, offers faster analysis times and has been successfully applied to the separation of corticosteroids, including dexamethasone (B1670325) and its impurities. researchgate.netlcms.cz While less common, other techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) have also been reported for the analysis of dexamethasone. researchgate.netnih.gov

Method Development for Quantitative Analysis in Biological Matrices

The quantitative determination of this compound and its active metabolite, dexamethasone, in biological matrices like plasma, serum, and urine is critical for pre-clinical research. nih.govnih.gov Method development for these analyses typically involves a multi-step process beginning with sample clean-up to remove interfering endogenous substances.

Common sample preparation techniques include:

Protein Precipitation: This straightforward method uses an organic solvent, such as acetonitrile, to precipitate plasma proteins, after which the supernatant containing the analyte is injected into the HPLC system. nih.gov

Liquid-Liquid Extraction (LLE): This technique uses a solvent like ethyl acetate (B1210297) to extract the compounds of interest from the biological matrix. researchgate.net

Solid-Phase Extraction (SPE): SPE with cartridges, such as the C18 type, is employed for purification and preconcentration of the analyte from samples like urine and serum. researchgate.netnih.gov

Following sample preparation, chromatographic separation is optimized. A combined HPLC/radioimmunoassay procedure has been described for the simultaneous determination of dexamethasone and its prodrug, this compound sodium, in plasma. nih.gov This method uses a C18 reversed-phase liquid chromatographic system to separate the two compounds before quantification. nih.gov

A summary of a typical HPLC method for related compounds is presented below.

| Parameter | Conditions |

| Column | C18, Reverse Phase nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/water mixture researchgate.netsielc.com |

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction nih.govresearchgate.netnih.gov |

| Application | Quantitative analysis in plasma, serum, urine nih.govresearchgate.netnih.gov |

Detection Strategies (e.g., UV, Mass Spectrometry)

Multiple detection strategies can be coupled with chromatographic separation for the identification and quantification of this compound.

Ultraviolet (UV) Detection: UV detection is a widely used, robust, and cost-effective method. scielo.br For dexamethasone and its derivatives, detection is commonly performed at wavelengths between 230 nm and 254 nm. researchgate.netresearchgate.netnih.gov A validated UV spectrophotometric method for dexamethasone selected a detection wavelength of 241 nm. scielo.br

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools that offer high selectivity and sensitivity. chimia.chpnrjournal.com LC-MS is particularly valuable for the identification of unknown impurities and degradation products, even at very low concentrations. chimia.ch LC-MS/MS has been successfully used for the sensitive determination of dexamethasone in various biological fluids, including human plasma and bovine milk. researchgate.netuad.ac.id

Radioimmunoassay (RIA): This highly sensitive technique has been used in a combined method with HPLC. nih.gov After chromatographic separation of this compound and dexamethasone, the fractions are collected, and a dexamethasone-specific radioimmunoassay is used for selective quantification. nih.gov This combined approach allows for quantification of dexamethasone as low as 0.3 ng/mL and its sulfobenzoate prodrug as low as 0.7 ng/mL. nih.gov

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound and its related substances. researchgate.netlehigh.edu

UV-Visible (UV-Vis) Spectroscopy: This technique is frequently used for quantitative analysis and to confirm the identity of the chromophore in the molecule. lehigh.edu The UV spectrum of dexamethasone typically shows a maximum absorption (λmax) at approximately 240-242 nm. scielo.brresearchgate.netjrespharm.com UV-Vis spectroscopy is often employed during method development and validation for quantitative assays. scielo.br

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. It is a key technique used to confirm the identity of a compound and to characterize impurities by identifying specific vibrational frequencies corresponding to its chemical bonds. researchgate.netlehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) is one of the most powerful techniques for unambiguous structure determination. lehigh.edu It provides detailed information about the carbon-hydrogen framework of the molecule. NMR is essential for the characterization of newly synthesized batches of the compound and for the structural elucidation of process-related impurities and degradation products. researchgate.netresearchgate.net

Bioanalytical Method Validation for Pre-clinical Research

For pre-clinical research, it is imperative that analytical methods used to quantify this compound in biological matrices are properly validated to ensure the reliability and accuracy of the data. pnrjournal.com Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.netjrespharm.com

Key validation parameters include:

Accuracy: This measures the closeness of the determined value to the true value. For a validated HPLC method for dexamethasone, accuracy values were reported to be within 98.60% to 108.60%. nih.gov

Precision: This assesses the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD). For dexamethasone assays, precision values were well within 2-3%. nih.govscielo.br

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A validated HPLC-UV method for dexamethasone was linear over a concentration range of 0.5 to 100 µg/mL. nih.gov

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. scielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scielo.br For a UV method, the LOD and LOQ for dexamethasone were found to be 0.52 µg/mL and 1.56 µg/mL, respectively. scielo.br

Stability: This evaluates the stability of the analyte in the biological matrix under different storage and handling conditions, such as freeze-thaw cycles and bench-top stability. researchgate.net

| Validation Parameter | Typical Acceptance Criteria/Value |

| Linearity (r²) | > 0.999 scielo.brscielo.br |

| Accuracy | 95-105% recovery scielo.br |

| Precision (RSD) | < 2-3% nih.govscielo.br |

| LOD | 0.52 µg mL⁻¹ (UV Method) scielo.br |

| LOQ | 1.56 µg mL⁻¹ (UV Method) scielo.br |

Techniques for Purity Assessment and Impurity Profiling

The assessment of purity and the profiling of impurities are critical components of quality control for any pharmaceutical substance. researchgate.net Impurity profiling involves the identification and quantification of impurities, which can originate from the manufacturing process (process-related impurities) or from the degradation of the substance over time. researchgate.net

HPLC and UPLC are the primary analytical tools for impurity profiling of this compound, as they can separate the main compound from its various related substances. researchgate.netchromatographyonline.com Method development for impurity profiling focuses on achieving different selectivities to ensure all potential impurities are detected. chromatographyonline.com This often involves screening a set of dissimilar chromatographic columns and optimizing mobile phase conditions like pH. chromatographyonline.com

For the identification of these separated impurities, LC-MS is the technique of choice. chimia.ch Its sensitivity and specificity allow for the structural characterization of minor components. chimia.ch The process may involve synthesizing expected impurities based on the synthetic route and using them as reference standards for confirmation. chimia.chresearchgate.net Reference standards for known dexamethasone impurities are available and are used in product development, quality control, and stability studies. synzeal.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Sulfobenzoate Position and Substitutions on Prodrug Stability and Conversion

Dexamethasone-21-sulfobenzoate is a prodrug of the corticosteroid dexamethasone (B1670325), where a sulfobenzoate group is attached at the 21-position of the steroid nucleus. google.comgoogle.com This modification is primarily intended to create a derivative with properties suitable for specific formulations. The stability of the prodrug and the rate at which it converts back to the active dexamethasone are critical determinants of its therapeutic profile.

Research into corticosteroid prodrugs has shown that sulfonate-containing esters can be designed to be stable in vitro solutions while allowing for rapid conversion to the parent drug within the body. google.com The position of the sulfonate group on the benzoate (B1203000) ring is a key factor influencing these properties. Specifically, meta-sulfobenzoate esters have been reported to possess improved solution stability. google.com This stability can be further enhanced in concentrated solutions through the formation of micelles by the intact prodrug molecules. These micelles can stabilize the ester linkage against base-catalyzed hydrolysis, a common degradation pathway. google.com For instance, the rate of base-catalyzed hydrolysis for a sulfobenzoate ester prodrug in a concentrated 0.267 M solution was found to be less than one-seventh the rate observed in a dilute 5×10⁻⁴ M solution. google.com

Despite the design for in vivo conversion, studies on dexamethasone sodium-m-sulfobenzoate (DS) indicate that the process can be both slow and incomplete. A comparative pharmacokinetic study revealed that only about 25% of the administered DS is converted into active dexamethasone. nih.gov The conversion process itself is relatively slow, with the half-life of the prodrug being significantly different after intravenous versus intramuscular administration. nih.gov This incomplete and slow conversion highlights how the specific sulfobenzoate moiety directly impacts the bioavailability of the parent dexamethasone. nih.gov

| Parameter | Intravenous (i.v.) | Intramuscular (i.m.) |

| Prodrug Conversion Half-life | 5.4 hours | 7.4 hours |

| Total Conversion to Dexamethasone | ~25% | ~25% |

| Data derived from a pharmacokinetic study of dexamethasone sodium-m-sulfobenzoate. nih.gov |

Correlation Between Chemical Structure and Receptor Binding Affinity (of parent drug after conversion)

The biological activity of this compound is dependent on its conversion to dexamethasone, which then exerts its effects by binding to the glucocorticoid receptor (GR). The prodrug itself is not designed to bind to the receptor; the bulky, ionized sulfobenzoate group would likely cause unfavorable steric interactions within the receptor's ligand-binding pocket. nih.gov Therefore, the structure-activity relationship concerning receptor binding focuses on the features of the parent molecule, dexamethasone.

Dexamethasone is a potent glucocorticoid, and its high binding affinity for the GR is attributed to specific structural modifications of the core prednisolone (B192156) structure. cebm.net Key features that enhance its potency include:

A 9α-fluoro group : The addition of a fluorine atom at the 9α position dramatically increases glucocorticoid activity and receptor binding affinity. cebm.netingentaconnect.com

A 16α-methyl group : This substitution on the D-ring of the steroid nucleus also contributes to its high potency. cebm.net

A double bond between C1 and C2 (Δ¹) : This feature, shared with prednisolone, enhances glucocorticoid effects over mineralocorticoid effects. researchgate.net

The affinity of dexamethasone for the GR is significantly higher than that of the endogenous corticosteroid, cortisol. researchgate.net However, further synthetic modifications have led to the development of other glucocorticoids, such as budesonide (B1683875), which can exhibit even higher binding affinity than dexamethasone. nih.gov For instance, the (22R)-epimer of budesonide was found to be 14 times more active than dexamethasone in terms of GR binding. nih.gov

Molecular modeling studies have elucidated the interactions between glucocorticoids and the GR ligand-binding domain. Amino acids such as Asn-564 and Met-639 play crucial roles in these interactions. Met-639 engages in hydrophobic interactions with the steroid's side chains, while Asn-564 forms a critical hydrogen bond with the C11-hydroxyl group of the steroid. nih.gov The strong correlation between in vitro receptor affinity and in vivo topical glucocorticoid activity supports the use of receptor binding assays for screening the potency of new steroid structures. nih.gov

Influence of Molecular Modifications on Pharmacokinetic Properties

The primary reason for creating a prodrug like this compound is to alter the physicochemical properties of the parent drug, thereby modifying its pharmacokinetic profile. mdpi.com The sulfobenzoate ester is more water-soluble than dexamethasone, facilitating its formulation for parenteral administration.

The choice of the promoiety has a profound impact on the release and subsequent pharmacokinetics of the parent drug. A pivotal study directly compared the pharmacokinetics of dexamethasone following the administration of two different prodrugs: dexamethasone sodium-m-sulfobenzoate (DS) and dexamethasone phosphate (B84403) (DP). nih.gov This comparison revealed significant differences, underscoring the influence of the ester group.

The slow and incomplete conversion of DS into dexamethasone resulted in a significantly longer mean residence time (MRT) for dexamethasone in the body compared to when it was administered as DP. nih.gov This suggests that the sulfobenzoate ester is cleaved less efficiently by endogenous enzymes than the phosphate ester. The prolonged presence of the prodrug and the slow release of the active drug directly alter the shape of the plasma concentration-time curve of dexamethasone, which in turn can influence the pharmacodynamic response. nih.gov This demonstrates that the molecular modification of adding a sulfobenzoate group, as opposed to a phosphate group, is not trivial and has significant consequences for the pharmacokinetic behavior of the released dexamethasone. nih.gov

| Pharmacokinetic Parameter (for Dexamethasone) | After Dexamethasone m-Sulfobenzoate (DS) Admin. | After Dexamethasone Phosphate (DP) Admin. |

| Mean Residence Time (MRT) | 10.4 - 11.6 hours | 6.1 hours |

| Prodrug Conversion | Slow and ~25% complete | Not specified, but implied to be more rapid/complete |

| Data comparing the pharmacokinetics of dexamethasone released from two different prodrugs. nih.gov |

Computational and In Silico Approaches to SAR/SPR (e.g., QSAR, Molecular Docking)

Computational methods are powerful tools for investigating the structure-activity and structure-property relationships of corticosteroids and their prodrugs. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide insights at the molecular level.

QSAR Studies: QSAR models have been successfully developed to correlate the chemical structures of glucocorticoids with their biological activity. In one study focusing on a series of "soft" corticosteroids, a QSAR model was built that could account for nearly 80% of the variability in glucocorticoid receptor binding affinity (RBA). ingentaconnect.com This model demonstrated that RBA was dramatically increased by 6α- or 9α-halogenation and tended to increase with greater lipophilicity (log P). ingentaconnect.com Another 3D-QSAR model developed for a set of 11 steroids showed a very high correlation coefficient (r² = 0.98) and was able to accurately predict the binding affinity of other ligands. nih.gov

Molecular Docking: Molecular docking simulations are used to predict and visualize how a ligand, such as dexamethasone, fits into the binding pocket of its receptor. researchgate.netresearchgate.net These studies help identify key atomic interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for high-affinity binding. nih.gov For example, docking studies have confirmed that while glucocorticoid 17-esters can fit well into the GR binding pocket, bulky 21-esters may experience unfavorable steric interactions, reinforcing the necessity of the prodrug's promoiety to be cleaved before receptor binding can occur. nih.gov In silico docking has also been used in broader screening studies, where this compound was identified from a library of compounds as a potential binder to the SARS-CoV-2 spike protein. nih.gov These computational approaches are invaluable for rational drug design, allowing for the prediction of activity and the optimization of lead compounds before undertaking more resource-intensive chemical synthesis and biological testing.

Advanced Drug Delivery System Research for Dexamethasone 21 Sulfobenzoate

Encapsulation Technologies (e.g., nanoparticles, liposomes, micelles)

While nanoparticles, liposomes, and micelles are common encapsulation technologies for various corticosteroids like dexamethasone (B1670325) phosphate (B84403) or palmitate, dedicated research on the encapsulation of dexamethasone-21-sulfobenzoate into these specific carriers is not extensively documented in the available literature. nih.govnih.govnih.gov Studies on advanced delivery for this particular compound have more prominently explored its use in biodegradable implants and as a prodrug, rather than its encapsulation in traditional nanocarrier systems. nih.govnih.gov

Controlled release of dexamethasone sodium m-sulfobenzoate (DMSB) has been successfully demonstrated using biodegradable polymer implants for ocular delivery. nih.govkarger.com In one key study, rod-shaped implants were fabricated from blends of poly(DL-lactic acid) (PLA) of different molecular weights (PLA2000 and PLA4000). nih.gov The release kinetics were found to be highly dependent on the formulation of the polymer blend.

After an initial burst, implants with a lower fraction of the low-molecular-weight polymer (PLA2000 fraction below 30 wt%) exhibited slow, sustained drug release over a 28-day period in normal rabbit eyes. nih.gov In contrast, implants containing a higher fraction of PLA2000 (over 50 wt%) demonstrated drug release that followed approximate first-order kinetics. nih.gov This indicates that the release rate can be tuned by adjusting the polymer composition. In vitrectomized eyes, the release of DMSB was significantly faster, being 2.5 times more rapid than in normal eyes, which also highlights the influence of the biological environment on release kinetics. nih.gov

| PLA2000 Fraction (wt%) | Observed Release Profile (in normal eyes) | Duration of Study |

|---|---|---|

| < 30% | Slow, sustained release after initial burst | 28 days |

| > 50% | Approximately first-order kinetics | 28 days |

Pre-clinical studies focusing on dexamethasone 21-sulfate as a colon-specific prodrug have provided significant insights into its biodistribution. nih.gov When administered orally to rats, the prodrug was delivered efficiently to the large intestine, where it was converted to the active drug, dexamethasone, leading to accumulation at the target site. nih.gov

Crucially, the prodrug itself (dexamethasone 21-sulfate) was not detectable in the plasma and was found in very low levels in the urine following oral administration. nih.gov The fecal recovery of dexamethasone was much greater after administration of the prodrug compared to administration of free dexamethasone, while urinary recovery was lower. nih.gov This biodistribution pattern confirms that the sulfobenzoate derivative successfully targets the colon and minimizes systemic absorption, which is a key factor in reducing systemic side effects. nih.gov For ocular delivery, the use of intravitreal implants inherently localizes the drug within the vitreous body, targeting posterior eye structures. nih.gov

Targeted Delivery Strategies (e.g., tissue-specific, receptor-mediated)

Targeted delivery research for this compound has centered on two primary areas: ocular delivery for diseases of the posterior segment of the eye and colon-specific delivery for inflammatory bowel disease. nih.govnih.gov

Research into ocular delivery has focused on the development of biodegradable intravitreal implants. nih.govkarger.com These systems are designed to provide sustained release of dexamethasone sodium m-sulfobenzoate directly into the vitreous humor. nih.gov Studies have utilized rod-shaped implants made from poly(DL-lactic acid) (PLA) to achieve long-term drug delivery. nih.govkarger.com The release of the drug from these implants can be controlled by modifying the molecular weight and blend ratio of the PLA polymers. nih.gov This approach allows for prolonged therapeutic drug concentrations at the target site while avoiding the need for frequent intravitreal injections.

Dexamethasone 21-sulfate sodium has been synthesized and investigated as a colon-specific prodrug for dexamethasone. nih.govresearchgate.net The strategy relies on the principle that the highly water-soluble sulfate (B86663) group prevents the prodrug from being absorbed in the stomach and small intestine. nih.gov Upon reaching the colon, the prodrug is hydrolyzed by bacterial enzymes (sulfatases) present in the cecal contents, releasing the active dexamethasone locally. nih.gov

In vitro studies have shown that dexamethasone 21-sulfate is stable in buffer solutions of varying pH and in the contents of the upper intestine. nih.gov However, when incubated with rat cecal contents, over 80% of the prodrug was hydrolyzed to release dexamethasone within 10 hours. nih.gov This enzymatic activation was still significant (around 70% of the rate in healthy rats) even in cecal contents from rats with induced colitis, suggesting its potential efficacy in a diseased state. nih.gov

| Condition | Hydrolysis / Dexamethasone Production | Timeframe |

|---|---|---|

| Incubation with cecal contents (healthy rats) | > 80% of dose | 10 hours |

| Incubation with cecal contents (colitic rats) | ~70% of rate in healthy rats | Not specified |

| Incubation in varied pH buffers / upper intestinal contents | Stable | 24 hours |

Prodrug Design Principles and Bioactivation Control

The design of this compound as a prodrug is based on fundamental physicochemical principles to control its pharmacokinetic profile. nih.govresearchgate.net The primary design feature is the introduction of a sulfate group to the dexamethasone molecule. nih.gov This modification dramatically lowers the apparent partition coefficient, changing it from 52.5 for dexamethasone to 0.27 for the sulfate prodrug, thereby increasing its hydrophilicity and limiting its passive absorption across the membranes of the upper gastrointestinal tract. nih.gov

Bioactivation is controlled by the specific enzymatic environment of the target tissue. For colon-specific delivery, the prodrug is designed to be a substrate for the sulfatase enzymes produced by the colonic microbiota. nih.gov This ensures that the active drug is released predominantly in the large intestine. nih.gov

Pharmacokinetic studies comparing dexamethasone sodium-m-sulfobenzoate (DS) with dexamethasone phosphate (DP) after intravenous and intramuscular administration revealed important aspects of its bioactivation. researchgate.net These studies showed that only about 25% of the DS prodrug was converted into active dexamethasone. The half-life for the conversion of DS was 5.4 hours after intravenous administration and 7.4 hours after intramuscular administration, indicating a slow and incomplete bioactivation process when administered systemically. researchgate.net This slow conversion rate, combined with its targeted activation in the colon, underscores its design as a site-specific prodrug rather than a systemic delivery agent. nih.govresearchgate.net

Stability and Degradation Kinetics within Delivery Systems

The stability and degradation kinetics of this compound are critical parameters influencing its performance within advanced drug delivery systems. The primary degradation pathway for this prodrug is hydrolysis of the ester linkage, which cleaves the molecule to release the active therapeutic agent, dexamethasone, and the sulfobenzoate moiety. The rate of this hydrolysis is significantly influenced by the formulation's microenvironment, including pH, temperature, and the composition of the delivery matrix itself.

Research into biodegradable polymeric delivery systems, such as those made from poly(DL-lactic acid) (PLA), has provided insights into the stability and release kinetics of this compound. The polymer matrix not only controls the release of the drug but also influences its degradation. For instance, the degradation of PLA polymers generates acidic byproducts, which can create an acidic microclimate within the delivery system. This phenomenon, known as autocatalysis, can accelerate the hydrolysis of both the polymer matrix and the ester bond of the drug. kinampark.com

One pivotal study investigated the behavior of Dexamethasone sodium m-sulfobenzoate (DMSB) in biodegradable intravitreal implants made from blends of PLA with different molecular weights. nih.gov The findings from this research demonstrated that the composition of the polymer blend directly impacts the drug's release kinetics.

Detailed Research Findings:

A key study on rod-shaped implants containing this compound sodium salt (referred to as DMSB) utilized blends of poly(DL-lactic acid) with number-average molecular weights of 2000 (PLA2000) and 4000 (PLA4000). The investigation focused on how the fraction of the lower molecular weight PLA2000 affected the drug's release profile when implanted in the vitreous body of rabbit eyes. nih.gov

Influence of Polymer Composition: For implants formulated with a lower fraction of PLA2000 (below 30 wt%), the drug was released slowly over a 28-day period following an initial burst. This suggests that a more stable, less permeable matrix was formed. nih.gov

Kinetic Profile: In contrast, when the fraction of the more rapidly degrading PLA2000 was 50 wt% or higher, the drug release profile changed significantly. The release was observed to follow approximately first-order kinetics. This indicates that the rate of drug release was directly proportional to the amount of drug remaining within the implant, a common model for matrix-based diffusion and erosion systems. nih.gov

The degradation of the polymer matrix itself is a crucial factor. For polymers like PLGA, degradation occurs via hydrolysis of ester bonds, a process that can be autocatalyzed by the acidic degradation products (lactic acid and glycolic acid), accelerating polymer breakdown and, consequently, drug release. kinampark.comresearchgate.net While specific studies on the degradation products of this compound within these systems are scarce, research on dexamethasone itself shows the implant matrix can have a protective effect, with degradation primarily occurring after the drug is released into the aqueous medium. complexgenerics.orgnih.gov

The table below summarizes the kinetic findings from the study on PLA implants.

Interactive Data Table: Release Kinetics of this compound from PLA Implants

| Polymer Composition (PLA2000 Fraction) | Observed Release Profile (after initial burst) | Kinetic Model | Time Period |

| < 30 wt% | Slow Release | Not explicitly defined, likely complex diffusion/erosion | 28 days |

| ≥ 50 wt% | Proportional to remaining drug concentration | Approximately First-Order Kinetics | 28 days |

Data sourced from Morita et al., 1998. nih.gov

Furthermore, the environment in which the delivery system is placed plays a critical role. The same study found that in vitrectomized eyes, the release of the drug from a 50/50 blend of PLA2000/PLA4000 was 2.5 times faster than in normal eyes. This highlights that the stability and release are not solely dependent on the delivery system's intrinsic properties but also on the physiological environment. nih.gov

Pre Clinical Pharmacological Investigations and Mechanistic Efficacy Studies

In vitro Cell-Based Assays for Mechanistic Efficacy

In vitro studies are fundamental in elucidating the molecular mechanisms of action of drug candidates. For Dexamethasone-21-sulfobenzoate, these assays are designed to confirm its conversion to the active moiety, dexamethasone (B1670325), and to characterize its subsequent interaction with cellular targets. nih.gov

Initial investigations into the properties of dexamethasone-21-sulfate sodium, a closely related compound, revealed its stability in buffer solutions across various pH levels and in the contents of the upper intestine of rats. nih.gov However, when incubated with the cecal contents, it was hydrolyzed, releasing dexamethasone. nih.gov This suggests that the sulfonate ester acts as a prodrug, which is cleaved to release the active dexamethasone. nih.gov

The primary mechanism of action for dexamethasone is through its interaction with the glucocorticoid receptor (GR). researchgate.net Like other corticosteroids, dexamethasone binds to these receptors, which then translocate to the nucleus to modulate the gene expression of pro-inflammatory signals. researchgate.netnih.gov Cell-based assays can be employed to quantify the activation of the GR signaling pathway.

Furthermore, in vitro models using various cell types, such as monocytes and macrophages, are crucial for understanding the anti-inflammatory effects. Glucocorticoids are known to inhibit the transcription of several pro-inflammatory cytokines, including interleukins (IL-1β, IL-6, IL-12) and tumor necrosis factor-alpha (TNFα), as well as down-regulating chemokines like IL-8. frontiersin.org They also inhibit the production of inflammatory enzymes such as the inducible form of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). frontiersin.orgresearchgate.net By using these cell-based systems, the efficacy of dexamethasone released from its prodrug form in suppressing these inflammatory mediators can be quantitatively assessed. smolecule.com

Use of Animal Models to Study Mechanistic Effects

Preclinical animal models are indispensable for evaluating the in vivo efficacy and mechanism of action of drug candidates in a complex biological system. phypha.ir For this compound, animal models of inflammation are particularly relevant. smolecule.com

One widely used model is the lipopolysaccharide (LPS)-induced inflammation model in rodents. sygnaturediscovery.com LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines. researchgate.net This model allows researchers to study the ability of this compound to suppress this inflammatory cascade. sygnaturediscovery.com

A study investigating a related compound, dexamethasone 21-sulfate, in a trinitrobenzenesulfonic acid (TNBS)-induced rat colitis model demonstrated its therapeutic potential. nih.govnih.gov Oral administration of the prodrug led to the accumulation of dexamethasone at the site of inflammation in the large intestine. nih.gov This targeted delivery resulted in enhanced therapeutic activity compared to the administration of dexamethasone itself. nih.gov

Assessment of Pharmacological Markers and Pathway Modulation

In these animal models, the mechanistic effects of this compound are assessed by measuring various pharmacological markers. This includes the quantification of pro-inflammatory cytokines and mediators in plasma and tissues.

Studies on dexamethasone have shown its ability to decrease the production of inflammatory mediators and suppress the normal immune response. aap.org In a rat model of severe acute pancreatitis, dexamethasone was shown to lower the levels of plasma endotoxin (B1171834) and serum TNF-α. nih.gov Furthermore, in a mouse model of LPS-induced acute lung injury, dexamethasone treatment significantly suppressed the expression of NF-κB p65, a key transcription factor involved in inflammation. researchgate.net Dexamethasone also inhibited the expression of iNOS and COX-2 in the lung tissue of these animals. researchgate.net

The modulation of these markers provides direct evidence of the anti-inflammatory activity of the dexamethasone released from its prodrug form.

Comparative Mechanistic Studies with Dexamethasone

Comparative studies between this compound and its parent drug, dexamethasone, are crucial to highlight the advantages of the prodrug approach.

A key difference lies in their pharmacokinetic profiles. Studies on dexamethasone sodium-m-sulfobenzoate have shown that it is converted to dexamethasone, but this conversion can be slow and incomplete. nih.gov This results in a longer mean residence time of dexamethasone in the body compared to when dexamethasone phosphate (B84403), another prodrug, is administered. nih.gov This altered pharmacokinetic profile can influence the pharmacodynamic response. For instance, the lymphocyte suppression induced by dexamethasone sulfobenzoate was found to be about half of that observed after the administration of dexamethasone phosphate, a difference attributed to their distinct pharmacokinetics. nih.gov

In the context of colon-specific delivery, a study on dexamethasone 21-sulfate demonstrated that oral administration of the prodrug resulted in efficient delivery to the large intestine and accumulation of dexamethasone at the target site. nih.gov This was in contrast to the systemic absorption observed after oral administration of dexamethasone itself. nih.gov Consequently, the prodrug was more effective in a rat model of colitis. nih.gov

These comparative studies underscore the importance of the prodrug moiety in influencing the distribution and therapeutic efficacy of dexamethasone. nih.gov

Biomarker Discovery and Validation in Pre-clinical Disease Models

Biomarker discovery in preclinical models is essential for identifying measurable indicators of drug response and disease progression. While specific biomarker discovery studies for this compound are not extensively reported, the known mechanisms of dexamethasone provide a basis for potential biomarkers.

In preclinical models of inflammation, relevant biomarkers would include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS. frontiersin.orgresearchgate.netnih.gov The expression of the transcription factor NF-κB is another critical biomarker for the inflammatory response. researchgate.netnih.gov

A study on dexamethasone in a rat model of severe acute pancreatitis identified plasma endotoxin and serum TNF-α as key inflammatory mediators that were reduced by the treatment. nih.gov In a mouse model of LPS-induced acute lung injury, dexamethasone treatment led to a decrease in the expression of NF-κB, COX-2, and iNOS. researchgate.net

Furthermore, metabolomics approaches can be utilized for biomarker discovery. hmdb.ca While not specific to this compound, studies on dexamethasone could reveal metabolic signatures associated with its anti-inflammatory effects.

The validation of these biomarkers in preclinical models is crucial before they can be considered for translation to clinical studies. A clinical trial protocol for dexamethasone in COVID-19 pneumonia, for example, includes the evaluation of a panel of biomarkers, including conventional inflammatory markers like C-reactive protein (CRP), D-dimer, and ferritin, as well as more specific markers evaluated by mass spectrometry. clinicaltrials.gov

Investigations into Prodrug-Specific Effects Beyond Parent Drug Activity

The primary purpose of a prodrug is to improve the delivery and pharmacokinetic properties of the parent drug. google.com However, it is also important to investigate whether the prodrug itself possesses any intrinsic pharmacological activity or effects that are independent of its conversion to the parent drug.

For this compound, the sulfobenzoate moiety is designed to be cleaved to release dexamethasone. nih.gov The available literature primarily focuses on its role as a prodrug to enhance the delivery of dexamethasone, particularly for colon-specific targeting or to improve water solubility for intravenous administration. nih.govgoogle.com

Currently, there is limited information available from the search results to suggest that this compound has significant pharmacological effects beyond those of dexamethasone. The therapeutic activity observed in preclinical models is consistently attributed to the released dexamethasone. nih.gov